molecular formula C14H14N2 B3024899 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 57964-39-3

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B3024899
CAS No.: 57964-39-3
M. Wt: 210.27 g/mol
InChI Key: FDTQTOKRWQJRAC-UHFFFAOYSA-N
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Description

4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (4-CE-THN-CN) is a synthetic compound that has been studied for its potential applications in pharmaceutical, biomedical, and chemical research. It is a heterocyclic compound composed of four carbon atoms, one nitrogen atom, and two hydrogen atoms. It is a colorless liquid with a low vapor pressure and a low melting point. 4-CE-THN-CN has a wide range of applications in the scientific field. It is a versatile compound that can be used as a starting material for the synthesis of other compounds and as a reagent in chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Reactions for Synthesis of Polyaromatic Hydrocarbons : This compound has been used in domino reactions involving consecutive addition–elimination, intramolecular cyclization, and ring opening and closing sequences for the synthesis of various novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).

  • Improving Synthetic Routes : Research has focused on improving the synthetic route of similar naphthalene derivatives, highlighting the importance of these compounds as pharmaceutical and chemical intermediates (Yu, 2012).

  • One-Pot Synthesis of Derivatives : The compound is involved in the one-pot synthesis of various derivatives like isothiachromene, isochromene, isoquinoline, and tetrahydronaphthalene, showcasing its versatility in chemical synthesis (El-sayed & Abdel-ghany, 2000).

  • Chiral Auxiliary in Asymmetric Reactions : It has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its utility in stereochemistry (Orsini et al., 2005).

Applications in Biochemistry and Pharmacology

  • Antitumor Activity : Derivatives of tetrahydronaphthalene have shown significant antitumor activity, indicating potential applications in cancer treatment (Shaheen, El-Emam, & El-Gohary, 2020).

  • Green Chemistry and Biological Compatibility : Recent research emphasizes the eco-friendly synthesis of derivatives, with a focus on green chemistry and potential biological applications (Damera & Pagadala, 2023).

Miscellaneous Applications

  • Photoinduced Electron Transfer : The compound plays a role in photoinduced electron transfer, forming various products through irradiation, which is significant in photophysical studies (Kojima, Sakuragi, & Tokumaru, 1989).

  • Synthesis of Chelating Agents : Derivatives of tetrahydronaphthalene have been used in the synthesis of chelating agents, indicating their utility in coordination chemistry (Yano, Kobayashi, & Ueno, 1970).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information or studies on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

Without specific safety data for this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Properties

IUPAC Name

4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-10(8-15)12-7-6-11(9-16)13-4-2-3-5-14(12)13/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQTOKRWQJRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCC(C2=CC=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057576
Record name 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-39-3
Record name 1-Naphthaleneacetonitrile, 4-cyano-1,2,3,4-tetrahydro-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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